
Ebastine N-Oxide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ebastine N-Oxide typically involves the oxidation of Ebastine. This can be achieved using various oxidizing agents under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Analyse Chemischer Reaktionen
Ebastine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Ebastine to this compound using oxidizing agents.
Reduction: Potential reduction back to Ebastine under specific conditions.
Substitution: Possible substitution reactions at the piperidine ring or the benzhydryloxy group.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Ebastine N-Oxide is utilized in several scientific research applications:
- Chemistry : It serves as a reagent in organic synthesis and is a model compound for studying oxidation reactions. The oxidation of ebastine to form this compound can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions.
- Biology : The compound is investigated for its interactions with cellular receptors and enzymes. Studies have shown that this compound affects cell signaling pathways, gene expression, and cellular metabolism.
- Medicine : It is explored for therapeutic applications, particularly in treating allergic conditions such as allergic rhinitis and urticaria. Clinical studies indicate its efficacy in alleviating allergy symptoms by blocking H1 receptors .
- Industry : this compound is used as an impurity standard for quality control in pharmaceutical formulations. It plays a crucial role in method development and validation for detecting impurities in drug products.
Biochemical Pathways
The compound interacts with cytochrome P450 enzymes (CYP2J2 and CYP3A4), which are crucial for its metabolism. This interaction highlights the importance of understanding the biochemical pathways involved in its action.
Allergic Conditions
This compound has demonstrated significant efficacy in treating allergic conditions:
- A study involving patients with bronchial asthma showed that ebastine significantly reduced serum eosinophil cationic protein levels and improved peak expiratory flow rates in atopic patients.
- Another study assessed the effectiveness of ebastine in treating persistent allergic rhinitis, where patients reported significant symptom relief after three weeks of treatment .
Anticancer Activity
Recent investigations have explored the potential anticancer properties of this compound. In vitro studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways, indicating a promising area for future research .
Comparative Data on Pharmacokinetics
The pharmacokinetic profile of this compound differs from that of ebastine. While specific data on this compound is still under investigation, comparative studies on ebastine formulations indicate variations in bioavailability and absorption rates.
Parameter | Ebastine | This compound |
---|---|---|
C_max (ng/mL) | 200 | TBD |
AUC (ng·h/mL) | 1200 | TBD |
T_max (h) | 1.5 | TBD |
Bioavailability (%) | 40 | TBD |
Note: TBD indicates that specific data on this compound is still under investigation. |
Case Studies
In a notable case report, a patient with severe epidermolysis bullosa was treated with ebastine as part of a pain management regimen, illustrating its role beyond allergy treatment. This highlights the potential for this compound to be utilized in managing symptoms associated with chronic conditions.
Wirkmechanismus
The mechanism of action of Ebastine N-Oxide is related to its parent compound, Ebastine. Ebastine acts as a selective antagonist of the histamine H1 receptor, blocking the action of histamine and thereby reducing allergic symptoms . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact similarly with histamine receptors .
Vergleich Mit ähnlichen Verbindungen
Ebastine N-Oxide can be compared with other similar compounds, such as:
Ebastine: The parent compound, used as an antihistamine.
Carebastine: The active metabolite of Ebastine, which also acts as an H1 receptor antagonist.
Desloratadine: Another second-generation antihistamine with similar properties.
This compound is unique in its specific use as an impurity standard and its distinct chemical structure, which includes an oxidized piperidine ring .
Biologische Aktivität
Ebastine N-Oxide, a metabolite of the second-generation antihistamine ebastine, exhibits significant biological activity primarily through its interaction with histamine H1 receptors. This article delves into its pharmacological profile, mechanisms of action, biochemical properties, and clinical implications, supported by relevant research findings and case studies.
Target of Action
this compound primarily targets the H1 histamine receptors , functioning as an H1-receptor antagonist . By blocking these receptors, it prevents histamine from exerting its effects, which is crucial in alleviating allergy symptoms such as itching, sneezing, and nasal congestion.
Biochemical Pathways
The compound undergoes extensive metabolism to form active metabolites such as carebastine. This metabolic pathway is significant for its pharmacological effects, as carebastine is responsible for the prolonged antihistaminic activity observed with ebastine.
Pharmacokinetics
This compound is rapidly absorbed following oral administration. Its pharmacokinetic profile indicates that significant antihistaminic effects can be initiated within one hour and may last over 48 hours. The compound's absorption and metabolism can be influenced by various factors, including dietary components and concurrent medications that affect liver function.
This compound interacts with several enzymes, notably cytochrome P450 isoenzymes (CYP2J2 and CYP3A4), which play a critical role in its metabolism. This interaction highlights the importance of understanding drug-drug interactions when considering this compound in therapeutic contexts.
Cellular Effects
Research indicates that this compound not only has antihistaminic properties but also influences cellular processes related to inflammation and cancer. For instance, it has been shown to inhibit the growth of certain cancer cells by targeting the polycomb group protein EZH2, leading to decreased levels of EZH2 transcripts and impaired cancer cell progression.
Allergic Conditions
This compound is primarily used in treating allergic conditions such as allergic rhinitis and urticaria. Clinical studies have demonstrated its efficacy in reducing symptoms associated with these conditions. For example:
- A study involving patients with bronchial asthma showed that ebastine significantly reduced serum eosinophil cationic protein levels and improved peak expiratory flow rates in atopic patients .
- Another study assessed the effectiveness of ebastine in treating persistent allergic rhinitis, where patients reported significant symptom relief after three weeks of treatment .
Anticancer Activity
Recent investigations have explored the potential anticancer properties of this compound. In vitro studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
Case Studies
A notable case study involved a patient with severe epidermolysis bullosa who was treated with ebastine for pain management alongside other medications. The patient's treatment regimen included ebastine to control symptoms related to chronic pain due to skin fragility . This case underscores the versatility of this compound in managing complex clinical scenarios beyond traditional allergy treatments.
Research Findings
Eigenschaften
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429071-63-5 | |
Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.